molecular formula C19H20N2O B5161943 N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide

N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide

Cat. No.: B5161943
M. Wt: 292.4 g/mol
InChI Key: MRUJWQMPYZTXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as NMDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMDP is a cyclopropane derivative that possesses unique structural and chemical properties, making it a valuable tool for research purposes.

Mechanism of Action

The mechanism of action of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide is not fully understood, but it is believed to involve the interaction of this compound with cellular targets, such as enzymes and receptors. This compound has been shown to bind to the active site of enzymes and inhibit their activity, suggesting that it may act as an enzyme inhibitor. It has also been found to interact with cellular receptors, such as the sigma-1 receptor, which is involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, depending on the cellular target and concentration. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit viral replication, and suppress bacterial growth. This compound has also been found to modulate cellular signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has several advantages as a research tool, including its unique structural and chemical properties, its ability to interact with cellular targets, and its potential applications in various fields. However, there are also some limitations to using this compound in lab experiments, such as its potential toxicity and the need for optimization of reaction conditions to obtain high yields and purity.

Future Directions

There are several future directions for research on N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential applications in drug discovery and materials science, and the elucidation of its mechanism of action. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to optimize its use as a research tool.

Synthesis Methods

The synthesis of N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the reaction of 2,2-diphenylcyclopropanecarbaldehyde with isopropyl hydrazine in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid, which can be purified using recrystallization techniques. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

N'-(1-methylethylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its antitumor, antiviral, and antibacterial activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing apoptosis and cell cycle arrest. This compound has also been found to possess antiviral activity against influenza virus and antibacterial activity against Staphylococcus aureus.
In biochemistry, this compound has been used as a probe to study the mechanism of enzyme-catalyzed reactions. It has been shown to bind to the active site of enzymes and inhibit their activity, making it a valuable tool for enzyme kinetics studies. This compound has also been used as a fluorescent probe to detect reactive oxygen species in living cells.
In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and metal-organic frameworks. Its unique structural and chemical properties make it a versatile building block for the design of new materials with tailored properties.

Properties

IUPAC Name

2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(2)20-21-18(22)17-13-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJWQMPYZTXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.